5-(4-Azidophenyl)furan-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-azidophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c12-14-13-8-3-1-7(2-4-8)9-5-6-10(17-9)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLGZXCLTVSMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 4 Azidophenyl Furan 2 Carboxylic Acid
Strategies for Furan-2-carboxylic Acid Core Construction
The furan-2-carboxylic acid scaffold is a key intermediate, and its synthesis is a critical first stage. Economical and sustainable routes often begin with renewable biomass-derived platform chemicals.
The oxidation of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), both readily available from the dehydration of pentose (B10789219) and hexose (B10828440) sugars, respectively, represents a primary strategy for producing furan-2-carboxylic acid and its derivatives. nih.govrsc.org These routes are of significant interest due to their alignment with green chemistry principles. nih.gov
A variety of catalytic systems have been developed for these transformations, including heterogeneous, homogeneous, and biocatalytic methods. Heterogeneous catalysts, such as those based on gold, palladium, or silver nanoparticles supported on metal oxides, are frequently used with an oxidant like oxygen, often under basic conditions. rsc.orgrsc.org For instance, an AuPd/Mg(OH)₂ catalyst has been shown to selectively oxidize furfural to furoic acid. rsc.org Homogeneous catalysts, such as well-defined ruthenium complexes, can also facilitate the oxidation of furfural and HMF using alkaline water as the formal oxidant, which generates hydrogen gas as a valuable byproduct. nih.govacs.org
Biocatalytic methods, employing whole-cell systems, offer high selectivity under mild conditions. mdpi.comrsc.org For example, strains like Comamonas testosteroni and Deinococcus wulumuqiensis have been utilized for the selective oxidation of the aldehyde group in HMF to yield 5-hydroxymethyl-2-furancarboxylic acid, a direct precursor that can be further modified. mdpi.comrsc.org
| Feedstock | Catalyst System | Oxidant/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Furfural | AuPd/Mg(OH)₂ | O₂, NaOH | Furoic Acid | High Selectivity | rsc.org |
| Furfural | Ruthenium PNP Pincer Complex | Alkaline Water, 135-160°C | Furoic Acid | High Yield | nih.govacs.org |
| 5-Hydroxymethylfurfural (HMF) | Ag-PVP/ZrO₂ | O₂, Ca(OH)₂, 20°C | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | 98.2% | researchgate.net |
| 5-Hydroxymethylfurfural (HMF) | Comamonas testosteroni SC1588 (Resting Cells) | pH 7.0, 36 h | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | ~98% | rsc.org |
| 5-Hydroxymethylfurfural (HMF) | Deinococcus wulumuqiensis R12 (Resting Cells) | Fed-batch, 20 h | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | - | mdpi.com |
In cases where specifically substituted furan-2-carboxylic acids are needed as precursors, multistep chemical syntheses are employed. These pathways offer versatility in introducing various functional groups onto the furan (B31954) ring. One common strategy involves the carboxylation of a pre-functionalized furan ring. For example, furan-2,5-dicarboxylic acid can be synthesized from furan-2-carboxylic acid via deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with carbon dioxide as an electrophile. researchgate.netarkat-usa.org This method allows for the regioselective introduction of a second carboxyl group at the C5 position. researchgate.netarkat-usa.org
Other routes may involve the construction of the furan ring itself from acyclic precursors, followed by functional group manipulations to install the carboxylic acid. The modification of butyrolactone derivatives or the aromatization of dihydrofurans are examples of strategies to access furan-3-carboxylic acids, highlighting the diverse approaches available for creating substituted furan cores. researchgate.net Tandem reactions, such as a one-pot bromination-hydroxycarbonylation of 2-furoic acid, have also been developed to synthesize derivatives like 2,5-furandicarboxylic acid, showcasing more complex but efficient multistep processes. nih.gov
Regioselective Installation of the Azidophenyl Moiety
Once the furan-2-carboxylic acid core is obtained, the next critical phase is the regioselective attachment of the 4-azidophenyl group at the C5 position of the furan ring. This can be achieved through direct coupling methods or by functionalizing a precursor molecule.
This strategy involves a two-stage process: first, the installation of a phenyl group bearing a suitable precursor functional group (such as a nitro or amino group) at the C5 position, and second, the chemical conversion of this precursor group into the desired azide (B81097) functionality.
A common approach is to first synthesize 5-(4-nitrophenyl)furan-2-carboxylic acid. mdpi.com This intermediate can be prepared via cross-coupling reactions as detailed in the next section. Once the nitro-substituted compound is obtained, the synthesis proceeds via a well-established sequence:
Reduction of the Nitro Group: The nitro group is reduced to an amino group to form 5-(4-aminophenyl)furan-2-carboxylic acid. This reduction is typically achieved using standard reducing agents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium dithionite.
Diazotization of the Amino Group: The resulting primary aromatic amine is then converted into a diazonium salt. This is done by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).
Azide Substitution: The diazonium salt is then reacted with an azide source, most commonly sodium azide (NaN₃). The diazonium group is an excellent leaving group (dinitrogen gas), facilitating its displacement by the azide nucleophile to yield the final product, 5-(4-azidophenyl)furan-2-carboxylic acid.
Alternatively, a Meerwein arylation reaction using a substituted aniline (B41778) can be used to form the 5-arylfuran bond, which can then be further functionalized. sci-hub.se
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and widely used methods for forming the carbon-carbon bond between the furan ring and the phenyl group. uwindsor.ca This reaction typically involves the coupling of a furan derivative bearing a halide or triflate at the C5 position with a corresponding arylboronic acid. mdpi.com
For the synthesis of a precursor to this compound, the reaction would couple methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid. mdpi.com The use of the methyl ester of the furan-2-carboxylic acid is common to avoid potential side reactions involving the free carboxylic acid. The reaction is carried out in the presence of a palladium catalyst and a base. After the coupling, the ester is hydrolyzed to the carboxylic acid, and the nitro group is converted to an azide as described previously. mdpi.com The Suzuki-Miyaura reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. uwindsor.canih.gov
| Furan Substrate | Coupling Partner | Catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Methyl 5-bromofuran-2-carboxylate | (4-Nitrophenyl)boronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | mdpi.com |
| Heterocyclic Carboxylic Acids | Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | Toluene | nsf.gov |
| 5-Bromobenzofuran-2-carboxylate esters | Arylboronic acids | 2-quinolinealdoxime-Pd(II)-complex | - | Water (Microwave) | umich.edu |
| Bromobenzoyl chlorides | Phenylboronic acids | Pd₂dba₃ | K₂CO₃ | Toluene | mdpi.com |
Derivatization of the Carboxylic Acid Functionality in Synthetic Schemes
Throughout the synthesis of this compound, the carboxylic acid group may be temporarily modified or derivatized. This is often done to improve solubility, prevent unwanted side reactions (i.e., act as a protecting group), or to activate the carboxyl group for subsequent transformations. colostate.edu
The most common derivatization is esterification , converting the carboxylic acid to a methyl or ethyl ester. This is frequently done before performing cross-coupling reactions, as seen in the use of methyl 5-bromofuran-2-carboxylate. mdpi.com Esterification can be achieved using methods like Fischer esterification (refluxing in alcohol with an acid catalyst) or by reaction with reagents like thionyl chloride followed by an alcohol. colostate.edu
Other derivatives include amides and acid hydrazides. These can be formed by first converting the carboxylic acid to a more reactive species like an acyl chloride (using thionyl chloride or oxalyl chloride), which is then reacted with an amine or hydrazine. sci-hub.senih.gov For instance, furan-2-carboxylic acid hydrazide is a key intermediate for synthesizing other heterocyclic systems like oxadiazoles (B1248032) and triazoles. nih.gov In some synthetic strategies, regioselective monoamidation of a dicarboxylic furan can be achieved using coupling reagents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). researchgate.net These derivatizations highlight the chemical versatility of the carboxylic acid functional group in complex synthetic sequences.
Esterification for Intermediate Protection or Activation
Esterification of the carboxylic acid group in furan-2-carboxylic acid derivatives serves two primary purposes in the synthetic route towards this compound: protection of the carboxylic acid to prevent unwanted side reactions during subsequent transformations, and activation of the carboxyl group for further reactions.
A common strategy involves the initial synthesis of a methyl or ethyl ester of a furan-2-carboxylic acid precursor. For instance, the synthesis of the key intermediate, methyl 5-(4-nitrophenyl)furan-2-carboxylate, is achieved through a Suzuki coupling reaction. This reaction typically involves the coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a base like sodium carbonate. mdpi.com
The resulting ester, methyl 5-(4-nitrophenyl)furan-2-carboxylate, can then be carried through the subsequent synthetic steps, including reduction of the nitro group and conversion to the azide. The ester group is generally stable under these conditions. Finally, hydrolysis of the ester group under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and methanol, yields the target carboxylic acid. mdpi.com
Table 1: Representative Esterification and Hydrolysis Reactions for 5-Aryl-Furan-2-Carboxylic Acid Derivatives
| Reaction Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Esterification (Suzuki Coupling) | Methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid | Pd(PPh₃)₂Cl₂, 2 M Na₂CO₃, 1,4-dioxane, 90 °C, overnight | Methyl 5-(4-nitrophenyl)furan-2-carboxylate | 20 | mdpi.com |
| Hydrolysis | Methyl 5-(4-nitrophenyl)furan-2-carboxylate | NaOH, H₂O/MeOH (2:1), reflux, 3 h | 5-(4-Nitrophenyl)furan-2-carboxylic acid | 80 | mdpi.com |
Note: The yields are as reported in the cited literature for the specific reactions.
The esterification can also be performed on the final this compound to produce various alkyl esters. Traditional Fischer esterification, using an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a viable method. masterorganicchemistry.com
Amidation for Scaffold Elaboration and Conjugation
The carboxylic acid functionality of this compound is a key handle for further molecular elaboration and conjugation through amidation reactions. This allows for the attachment of this photoactive azido-bearing scaffold to other molecules, such as biomolecules or synthetic polymers, for applications in chemical biology and materials science.
Direct amidation of the carboxylic acid with an amine can be achieved using a variety of coupling agents. A common laboratory method involves the activation of the carboxylic acid with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). The activated acyl-imidazole intermediate then readily reacts with a primary or secondary amine to form the corresponding amide. mdpi.com
For more challenging couplings, particularly in peptide synthesis or with sensitive substrates, a wide array of peptide coupling reagents can be employed. These include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
The general synthetic pathway to obtain this compound first involves the synthesis of 5-(4-aminophenyl)furan-2-carboxylic acid. This is typically achieved by the reduction of the corresponding nitro compound, 5-(4-nitrophenyl)furan-2-carboxylic acid. The amino group is then converted to an azide through a diazotization reaction with sodium nitrite in an acidic medium, followed by the addition of sodium azide. organic-chemistry.org The resulting azido (B1232118) acid can then be subjected to amidation reactions.
Table 2: General Amidation Procedure for Furan-2-Carboxylic Acid Derivatives
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1. Activation | 5-Nitro-furan-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI), 1,4-dioxane, r.t., 2 h | Activated acyl-imidazole |
| 2. Amidation | Activated acyl-imidazole, Amine (R-NH₂) | 1,4-dioxane, r.t., 12 h then reflux | 5-Nitro-N-alkyl/aryl-furan-2-carboxamide |
This table represents a general procedure adapted from the amidation of 5-nitrofuran-2-carboxylic acid and can be applied to this compound. mdpi.com
Advanced Synthetic Strategies and Green Chemistry Approaches Towards the Compound
In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methodologies in organic chemistry. These principles can be applied to the synthesis of this compound and its derivatives.
Advanced Synthetic Strategies:
The core 5-phenyl-furan-2-carboxylic acid scaffold can be synthesized via a Meerwein arylation reaction, which provides an alternative to the Suzuki coupling. This method involves the reaction of a diazonium salt, generated from an aniline derivative, with a furan substrate.
Green Chemistry Approaches:
Several green chemistry principles can be incorporated into the synthesis of this compound and its subsequent derivatization.
Solvent-Free Reactions: Esterification and amidation reactions can often be performed under solvent-free conditions, which significantly reduces waste and environmental impact. mdpi.com For example, the esterification of carboxylic acids can be catalyzed by supported iron oxide nanoparticles under solvent-free conditions, with the catalyst being easily recoverable and reusable. mdpi.com Similarly, microwave-assisted, solvent-free amidation of carboxylic acids with amines has been demonstrated to be a rapid and efficient method. nih.govasianpubs.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for both esterification and amidation reactions. rsc.org Microwave-assisted direct amidation of carboxylic acids and amines can be achieved using ceric ammonium (B1175870) nitrate (B79036) as a catalyst under solvent-free conditions, offering a fast and effective route to amides. nih.gov
Greener Reagents and Catalysts: The development of more environmentally benign reagents and catalysts is a key aspect of green chemistry. For the synthesis of the aryl azide moiety, greener methods are being explored to replace traditional, potentially hazardous reagents. An example is the use of hydroxylammonium chloride with diazonium salts in water at room temperature, which provides a simple and robust "green" procedure for aryl azide synthesis. rsc.org
Table 3: Green Chemistry Approaches for Esterification and Amidation
| Transformation | Green Approach | Conditions | Advantages |
| Esterification | Solvent-free, reusable catalyst | Supported iron oxide nanoparticles, heat | Reduced waste, catalyst reusability mdpi.com |
| Amidation | Microwave-assisted, solvent-free | Ceric ammonium nitrate (CAN) catalyst | Rapid, high yields, reduced waste nih.gov |
| Aryl Azide Synthesis | Aqueous conditions | Diazonium salt, hydroxylammonium chloride, water, r.t. | Simple, robust, avoids hazardous reagents rsc.org |
By integrating these advanced and green synthetic strategies, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally friendly.
Chemical Reactivity and Mechanistic Studies of 5 4 Azidophenyl Furan 2 Carboxylic Acid
Azide (B81097) Reactivity within the "Click Chemistry" Paradigm
The azide functional group on the phenyl ring of 5-(4-azidophenyl)furan-2-carboxylic acid is a cornerstone of its utility, primarily through its participation in various "click chemistry" reactions. These reactions are characterized by their high efficiency, selectivity, and biocompatibility.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that involves the formation of a 1,2,3-triazole ring from an azide and a terminal alkyne. For this compound, this reaction provides a straightforward method for conjugation to alkyne-containing molecules.
Regioselectivity: A significant advantage of the CuAAC reaction is its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. This selectivity is a direct consequence of the copper-catalyzed mechanism, which directs the orientation of the azide and alkyne reactants within the coordination sphere of the copper catalyst. This contrasts with the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers.
| Parameter | Description |
|---|---|
| Reactants | This compound and a terminal alkyne |
| Catalyst | Copper(I) source (e.g., CuI, CuSO4/sodium ascorbate) |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Key Mechanistic Step | Formation of a copper-acetylide intermediate |
| Regioselectivity | High preference for the 1,4-isomer |
To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful alternative. This reaction utilizes a strained cycloalkyne, which reacts readily with an azide without the need for a metal catalyst.
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) is a more recent addition to the click chemistry toolkit. It involves the reaction of a sulfonyl fluoride (R-SO₂F) with a silyl (B83357) ether or an amine. While SuFEx does not directly involve the azide functionality, the modular nature of click chemistry allows for the potential combination of these reactions. For instance, this compound could first undergo a CuAAC or SPAAC reaction to introduce a new functional group, which could then be further modified using SuFEx chemistry, or vice-versa. This highlights the potential for multi-step, modular syntheses to create complex molecules.
Carboxylic Acid Functional Group Reactivity
The furan-2-carboxylic acid moiety of the title compound provides another handle for chemical modification, primarily through reactions at the carbonyl carbon.
The carboxylic acid group of this compound can undergo nucleophilic acyl substitution. masterorganicchemistry.com However, the direct reaction with nucleophiles is often challenging due to the poor leaving group ability of the hydroxide (B78521) ion (-OH). libretexts.org Therefore, activation of the carboxylic acid is typically required. This can be achieved by converting the hydroxyl group into a better leaving group, for example, by reaction with thionyl chloride to form an acyl chloride, or by using coupling agents.
The general mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com This is followed by the departure of the leaving group to regenerate the carbonyl double bond, resulting in the substituted product. masterorganicchemistry.com The reactivity of the carbonyl group is influenced by the electronic properties of the 5-(4-azidophenyl)furan system.
A particularly important class of reactions for the carboxylic acid group is the formation of amide bonds. Direct amide bond formation from a carboxylic acid and an amine is thermodynamically favorable but kinetically slow. To facilitate this reaction, coupling reagents are commonly employed. luxembourg-bio.com These reagents activate the carboxylic acid in situ, making it more susceptible to nucleophilic attack by an amine.
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. luxembourg-bio.com The mechanism with these reagents typically involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. luxembourg-bio.com
For this compound, this reaction allows for its conjugation to a wide range of amine-containing molecules, including amino acids, peptides, and other biologically relevant structures. The reaction conditions are generally mild, which is crucial to preserve the integrity of the azide functionality.
| Coupling Reagent | Activating Species | Common Byproduct |
|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Dicyclohexylurea (DCU) |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Benzotriazolyl ester | Hexamethylphosphoramide (HMPA) |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) | O-acyl(tetramethyl)isouronium salt | 1-Hydroxy-7-azabenzotriazole (HOAt) |
Acid-Base Equilibria and Proton Transfer Phenomena in Reaction Systems
The primary determinant of the acid-base character of this compound is the carboxylic acid group attached to the furan (B31954) ring. Furan-2-carboxylic acids, also known as furoic acids, are weak organic acids. hmdb.ca The dissociation of the carboxylic proton in a solvent like water establishes an equilibrium between the protonated acid and its conjugate base, the carboxylate anion.
The acidity, quantified by the acid dissociation constant (Ka) or its logarithmic form (pKa), is influenced by the electronic properties of the furan ring and the 5-substituent. The furan ring itself, through its electronic structure, affects the stability of the resulting carboxylate anion. The presence of the 4-azidophenyl group at the 5-position further modulates this acidity.
Proton transfer is a fundamental process in reactions involving this molecule. masterorganicchemistry.com In acid-base reactions, a proton is transferred from the carboxylic acid to a base. libretexts.orgyoutube.com This process is central to many catalytic cycles and reaction mechanisms where the protonation state of the carboxylic acid group dictates the nucleophilicity or electrophilicity of the molecule. For instance, in esterification reactions, protonation of the carbonyl oxygen of the carboxylic acid group by a strong acid catalyst increases its electrophilicity, facilitating attack by an alcohol. Conversely, deprotonation by a base generates the carboxylate anion, a stronger nucleophile. The dynamics of these proton transfers, often mediated by solvent molecules acting as "proton shuttles," are crucial for understanding reaction kinetics and pathways. masterorganicchemistry.com
Table 1: Typical pKa Values for Related Carboxylic Acids
| Compound | pKa Value | Characteristics |
|---|---|---|
| Benzoic Acid | 4.20 | Standard aromatic carboxylic acid for comparison. |
| Furan-2-carboxylic acid | 3.16 | More acidic than benzoic acid due to the electron-withdrawing nature of the furan ring's oxygen atom. |
| Acetic Acid | 4.76 | A common aliphatic carboxylic acid, serving as a baseline for acidity. riversidelocalschools.com |
| Trifluoroacetic Acid | 0.52 | Strong electron-withdrawing groups significantly increase acidity. riversidelocalschools.com |
**3.3. Furan Ring Reactivity and Transformations
Furan Ring Reactivity and Transformations
Electrophilic Aromatic Substitution on Furan Derivatives in a General Context
The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). utripoli.edu.ly It is significantly more reactive than benzene (B151609) in these reactions. The general mechanism for EAS involves two main steps: the attack of the aromatic ring's π-electrons on an electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comnumberanalytics.com
For furan, substitution occurs preferentially at the α-positions (C2 and C5) because the positive charge in the sigma complex can be stabilized by resonance involving the lone pairs of the ring's oxygen atom. If the C2 position is already substituted, as in the case of this compound, electrophilic attack will be directed to the other available α-position (C5), which is occupied, or to the less favored β-positions (C3 and C4). The existing substituents—the carboxylic acid group and the azidophenyl group—exert directing and activating or deactivating effects. fiveable.me
-COOH group : The carboxylic acid group is an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta-position relative to itself (the C4 position on the furan ring). fiveable.me
-(C₆H₄)N₃ group : The 4-azidophenyl group's effect is more complex, but aryl groups are generally considered weakly activating or deactivating and direct ortho/para.
Cycloaddition Reactions Involving the Furan Diene (e.g., Diels-Alder Adducts for Related Furanic Systems)
The furan ring can function as a 4π-electron diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.comnih.gov This reactivity, however, is often tempered by the aromatic character of the furan ring. The Diels-Alder reaction with furan is frequently reversible, and the resulting cycloadducts can undergo a retro-Diels-Alder reaction, especially at higher temperatures, to regenerate the starting materials. nih.govtudelft.nl
The success and rate of the reaction are governed by frontier molecular orbital (FMO) theory. nih.gov
Normal-electron-demand Diels-Alder : Involves an electron-rich diene (like furan) reacting with an electron-poor dienophile. The key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the furan and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
Inverse-electron-demand Diels-Alder : Involves an electron-poor diene reacting with an electron-rich dienophile.
Substituents on the furan ring significantly influence its reactivity as a diene. Electron-donating groups increase the HOMO energy, enhancing reactivity in normal-electron-demand reactions. Conversely, electron-withdrawing groups, like the carboxylic acid in this compound, lower the HOMO energy, making the furan less reactive as a diene in such reactions. rsc.org However, these electron-withdrawing groups can make the furan a suitable candidate for inverse-electron-demand Diels-Alder reactions. The stereoselectivity of the reaction (endo vs. exo) is also a critical aspect, with the endo product often being kinetically favored, although theoretical studies show furan to be less endo-selective than other cyclic dienes like cyclopentadiene. rsc.org
**3.4. Computational and Theoretical Investigations of Reaction Pathways
Computational and Theoretical Investigations of Reaction Pathways
Quantum Chemical Calculations of Reactivity Indices and Electronic Properties
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the reactivity of molecules like this compound. mdpi.comnih.gov These methods can determine various electronic properties and reactivity indices that provide insight into reaction mechanisms. nih.gov
Key reactivity descriptors include:
HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial in FMO theory for predicting reactivity in pericyclic reactions like cycloadditions. mdpi.com A small HOMO-LUMO gap generally indicates higher reactivity.
Local Reactivity Indices (Fukui Functions) : These indices predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack, offering a more detailed picture than simple resonance structures.
Table 2: Calculated Global Reactivity Indices for Parent Compounds (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Electrophilicity Index (ω) | Nucleophilicity Index (N) |
|---|---|---|---|---|
| Furan | -6.88 | 1.95 | 0.88 | 2.37 |
| Phenyl Azide | -7.21 | -0.68 | 1.58 | 2.11 |
Note: These values are illustrative and taken from computational studies of the parent compounds. The exact values for the derivative would be different but follow similar trends.
Transition State Analysis and Energy Profiles for Key Bond-Forming Reactions
Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing transition states (TS) and mapping the potential energy surface of a reaction. aip.org For this compound, two key reactive sites are the furan ring and the azide group.
Furan Ring Reactions : For Diels-Alder reactions involving furan, calculations can determine the activation energies for the formation of both endo and exo products, explaining the kinetic and thermodynamic control of the reaction. rsc.org Studies on the acid-catalyzed ring-opening of furan have identified that protonation at the α-carbon is the rate-limiting step, providing a detailed energy profile for the decomposition pathway. acs.org
Azide Group Reactions : The azide moiety is well-known for participating in 1,3-dipolar cycloadditions ("click chemistry"). researchgate.net Transition state analysis of the reaction between phenyl azide and various dipolarophiles (like alkynes) reveals the activation barriers. Computational models like the distortion/interaction model can explain why strained alkynes react much faster with azides; the energy required to distort the reactants into the transition state geometry is significantly lower. researchgate.netresearchgate.net This type of analysis can predict the feasibility and kinetics of forming triazole rings from the azido (B1232118) group in the target molecule.
These theoretical investigations provide a molecular-level understanding of reaction barriers and intermediates that is often inaccessible through experimental methods alone.
Advanced Applications in Chemical Research and Materials Science
Bioconjugation and Bioorthogonal Labeling Strategies
The presence of the azide (B81097) moiety is central to the compound's utility in bioconjugation. Azides are key functional groups in bioorthogonal chemistry, participating in reactions that proceed with high efficiency and selectivity within complex biological environments without interfering with native biochemical processes. This allows for the precise chemical modification of biomolecules.
5-(4-Azidophenyl)furan-2-carboxylic acid is an ideal candidate for the site-specific labeling of biomolecules. The carboxylic acid can be activated and coupled to amine groups on biomolecules, such as the lysine (B10760008) residues in proteins. However, a more precise strategy involves incorporating an unnatural amino acid containing a complementary functional group (like an alkyne) into a protein's structure via amber suppression-mediated techniques. This enables the azide group of the furan (B31954) compound to be "clicked" onto the protein at a specific, predetermined location using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a catalyst-free click reaction.
This site-specific attachment ensures that the label does not interfere with the biomolecule's function and results in a homogeneously labeled product. Such precise labeling is crucial for applications in cellular imaging and tracking the biological activities of proteins of interest. For nucleic acids, metabolic labeling can be employed where modified nucleosides containing an alkyne group are incorporated into nascent DNA or RNA, which can then be tagged with the azide-functionalized furan compound.
Table 1: Overview of Site-Specific Labeling Strategies
| Biomolecule | Labeling Approach | Key Reaction |
|---|---|---|
| Proteins | Unnatural Amino Acid Incorporation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Proteins | Cysteine Modification | Thiol-reactive conjugation (if azide is modified) |
| Nucleic Acids | Metabolic Labeling (e.g., with EdU) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Peptides | Solid-Phase Peptide Synthesis | Incorporation of alkyne-bearing amino acids followed by CuAAC/SPAAC |
Glycans play critical roles in cellular recognition and signaling. The functionalization of these complex carbohydrates provides tools to study their biological functions. Metabolic labeling is a powerful strategy where cells are fed unnatural monosaccharides modified with an azide group. These azido-sugars are incorporated by the cell's own enzymatic machinery into glycans and glycoconjugates. Subsequently, a probe molecule containing a terminal alkyne can be attached via a click reaction for visualization or isolation.
Conversely, this compound can be coupled to a targeting molecule (like a lectin or antibody) or a fluorescent dye that also bears an alkyne group. This creates a probe that can then be used to detect and visualize azido-labeled glycans on the cell surface, enabling the study of glycan trafficking and dynamics.
Polymer Chemistry and Advanced Materials Fabrication
In polymer science, "click chemistry" reactions are valued for their efficiency, mild reaction conditions, and high yields, making them ideal for synthesizing and functionalizing polymers. The azide group on this compound makes it a prime component for these modular synthetic approaches.
This compound can be utilized in polymer synthesis in two primary ways. First, it can be used in post-polymerization modification, where a pre-formed polymer containing alkyne side chains is reacted with this compound to introduce the furan moiety and its associated properties along the polymer backbone.
Alternatively, the furan-carboxylic acid portion can be converted into a monomer, for example, by esterification to create a furan-based polyester. If the azide group is preserved, it results in a polymer with pendant azide groups. These azide-functionalized polymers are valuable platforms that can be further modified by clicking on various alkyne-containing molecules to create functional materials for diverse applications, such as drug delivery or biosensing.
Table 2: Click Chemistry Approaches in Polymer Synthesis
| Polymerization Strategy | Role of this compound | Resulting Polymer Structure |
|---|---|---|
| Post-Polymerization Modification | Functionalizing agent | Polymer backbone with furan-carboxylic acid side chains |
| Monomer Synthesis | Precursor to an azide-containing monomer | Polymer with pendant azide groups for further functionalization |
| Chain-End Functionalization | Modifying agent for chain transfer agents | Polymer with a terminal furan-azide group |
Hydrogels are three-dimensional polymer networks with high water content, widely used in biomedical applications like tissue engineering and drug delivery. This compound can be used to form or functionalize hydrogels. For instance, it can be incorporated into polymer chains that are then cross-linked into a hydrogel network.
A powerful strategy involves using click chemistry for cross-linking. A polymer backbone functionalized with alkyne groups can be cross-linked using a bifunctional azide linker, or conversely, a polymer with azide side chains (derived from our title compound) can be cross-linked with a bifunctional alkyne. This method allows for the creation of hydrogels with well-defined structures and tunable mechanical properties under mild, biocompatible conditions. The furan rings within the network can also participate in reversible Diels-Alder reactions, potentially creating self-healing or stimuli-responsive hydrogels.
The modification of material surfaces is essential for creating biocompatible medical implants, specific biosensors, or tailored chromatographic supports. This compound is well-suited for surface modification. The carboxylic acid group can be used to anchor the molecule to surfaces that have been pre-treated to bear amine or hydroxyl groups.
Once anchored, the surface presents azide functionalities to the exterior. These azide-coated surfaces can then be used to immobilize alkyne-modified biomolecules, such as enzymes or antibodies, via click chemistry. This creates a stable, covalently attached layer with specific biological activity. This "universal ligand" strategy allows a single type of azide-functionalized surface to be adapted for numerous applications simply by clicking on the desired alkyne-containing molecule.
Development of Sophisticated Organic and Hybrid Materials
The structural attributes of this compound make it a prime candidate for the construction of advanced materials. The carboxylic acid can act as a coordinating ligand for metal ions or as a handle for covalent synthesis, while the azide group provides a site for post-synthetic modification via highly efficient and specific "click" chemistry reactions.
Incorporation into Metal-Organic Frameworks (MOFs) as a Ligand
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is crucial as it dictates the topology, porosity, and functionality of the resulting framework. Furan-2,5-dicarboxylic acid (FDCA) is a well-established, biomass-derived linker used in the synthesis of robust and functional MOFs with various metal ions such as Fe, Al, Cu, and Zr. nih.govresearchgate.netgoogle.comresearchgate.net
Analogously, this compound can be employed as a ligand in MOF synthesis. The furan-2-carboxylate (B1237412) portion of the molecule mimics one of the coordinating ends of FDCA, allowing it to link with metal centers to form stable, porous frameworks. rsc.orgacs.org The key advantage of using this azido-functionalized ligand is the introduction of a reactive azide group into the MOF's structure. This azide moiety does not typically participate in the initial MOF assembly, leaving it available for post-synthetic modification (PSM).
Through PSM, the azide groups lining the pores of the MOF can be covalently modified using bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise installation of a wide array of functional groups within the MOF's pores, enabling the tailoring of the material's properties for specific applications such as targeted gas storage, selective catalysis, or chemical sensing.
| Ligand | Key Structural Features | Role in MOF Synthesis | Potential for Post-Synthetic Modification (PSM) |
|---|---|---|---|
| Furan-2,5-dicarboxylic acid (FDCA) | Rigid furan core with two carboxylate groups | Primary building block (linker) connecting metal nodes to form the framework. researchgate.net | Limited, typically requires modification of the furan ring itself prior to synthesis. |
| This compound | Carboxylate group for metal coordination; Phenylazide group for secondary reactions. | Acts as a functionalized linker to build the initial framework. | High; the terminal azide group is ideal for "click" chemistry, allowing for covalent attachment of various functional molecules. |
Creation of Novel Organic Scaffolds and Complex Molecular Architectures
The dual functionality of this compound makes it a valuable synthon for the construction of complex organic molecules and novel scaffolds. The carboxylic acid and the azide group can be addressed with orthogonal chemical reactions, allowing for stepwise and controlled synthesis.
The carboxylic acid can undergo standard transformations such as esterification, amidation, or conversion to an acyl chloride, enabling its linkage to other molecules. Simultaneously, the azide group serves as a versatile handle for introducing other molecular fragments via several key reactions:
Azide-Alkyne Cycloaddition: This "click" reaction forms a stable triazole ring, linking the furan-containing scaffold to any alkyne-modified molecule. nih.gov This is an exceptionally reliable method for creating complex architectures.
Staudinger Ligation: The reaction of the azide with a phosphine (B1218219) creates an aza-ylide intermediate that can be trapped by an ester, forming a stable amide bond. This is another highly specific bioorthogonal reaction.
Photoreactivity: Aryl azides can be photolyzed with UV light to generate highly reactive nitrene intermediates. These nitrenes can insert into C-H or N-H bonds or add to double bonds, forming covalent linkages to a wide range of molecular structures that may lack specific functional handles.
This orthogonal reactivity allows chemists to use this compound as a central building block. For instance, the carboxylate can be used to attach the molecule to a polymer backbone, while the azide is subsequently used to click on fluorescent dyes, bioactive peptides, or other functional moieties, leading to highly complex, multifunctional materials. mdpi.com
Chemical Biology Tools and Molecular Probes
The unique properties of the azidophenyl group make this compound an excellent platform for the design of molecular probes for studying biological systems. The azide can function both as a photo-crosslinking agent and as a handle for bioorthogonal chemistry.
Development of Molecular Probes for Cellular and Subcellular Studies
A key challenge in chemical biology is identifying the biological targets of small molecules (e.g., drugs or metabolites). Photoaffinity labeling (PAL) is a powerful technique used for this purpose. This compound is an ideal scaffold for creating photoaffinity probes.
The azidophenyl group is a classic photo-reactive crosslinking moiety. When irradiated with UV light, it releases dinitrogen gas (N₂) and forms a short-lived, highly reactive nitrene. This nitrene can then form a covalent bond with nearby molecules, including the binding pocket of a target protein.
A molecular probe based on this scaffold would typically be designed as follows:
Binding Moiety: The core furan-2-carboxylic acid structure can be synthetically elaborated to mimic a known ligand or drug that binds to a specific biological target.
Photo-reactive Group: The azidophenyl group serves as the "warhead" that, upon photoactivation, permanently links the probe to its target.
Reporter Handle: The molecule often includes a reporter tag, such as a biotin (B1667282) group for affinity purification or a fluorescent dye for imaging. This tag can be attached via the carboxylic acid or by modifying the phenyl ring, or it can be "clicked" on via the azide group after crosslinking.
By introducing such a probe to cells or cell lysates, allowing it to bind to its target, and then irradiating with UV light, a covalent link is formed. The target protein is now "tagged" and can be identified and studied using the reporter handle.
Strategies for Spatiotemporal Tracking and Imaging in Biological Systems
Bioorthogonal chemistry allows for chemical reactions to be performed inside living systems without interfering with native biological processes. The azide group is the most common and versatile functional group used in bioorthogonal chemistry.
This compound can be used as a building block to install an azide handle onto a biomolecule of interest (e.g., a protein, sugar, or lipid). This "tagged" biomolecule can then be introduced into cells. To visualize its location and track its movement over time, a probe molecule containing a complementary reactive group—typically a strained alkyne (for SPAAC) or a terminal alkyne with a copper catalyst (for CuAAC)—is added. This probe also carries an imaging agent, such as a bright fluorophore.
The "click" reaction between the azide on the target biomolecule and the alkyne on the imaging probe occurs with high specificity and efficiency inside the cell, effectively "lighting up" the target. This strategy allows researchers to:
Track movement: Follow the trafficking of the labeled molecule between different cellular compartments.
Image dynamics: Observe how the distribution of the molecule changes in response to cellular signals or drug treatments.
Pulse-chase experiments: Introduce the azide-labeled molecule for a specific period (pulse) and then track its fate over time (chase).
This approach provides a powerful tool for studying the dynamics of biological processes in real-time and within the complex environment of a living cell.
| Application | Role of the Azide Group | Mechanism | Outcome |
|---|---|---|---|
| Photoaffinity Labeling | Photo-reactive crosslinker | Upon UV irradiation, forms a reactive nitrene that covalently binds to interacting biomolecules. | Identification of unknown protein or nucleic acid binding partners. |
| Spatiotemporal Imaging | Bioorthogonal handle | Participates in a "click" reaction (e.g., SPAAC) with a fluorophore-alkyne conjugate inside a living cell. | Fluorescent labeling for real-time tracking and imaging of the molecule of interest. |
Analytical and Spectroscopic Characterization in Research
Spectroscopic Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic methods are fundamental for confirming the successful synthesis and molecular structure of 5-(4-azidophenyl)furan-2-carboxylic acid. Each technique provides unique information about the compound's functional groups and atomic connectivity.
Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule. The spectrum of this compound is expected to exhibit several characteristic absorption bands. The most distinctive feature is the strong, sharp peak corresponding to the asymmetric stretching vibration of the azide (B81097) (-N₃) group, which typically appears in the 2100-2170 cm⁻¹ region. Additionally, the carboxylic acid moiety gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding, and an intense carbonyl (C=O) stretching peak between 1710 and 1760 cm⁻¹. pressbooks.pub Conjugation of the carbonyl group with the furan (B31954) ring would likely place this absorption in the lower end of the range. pressbooks.pub
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | 2500 - 3300 | Broad |
| Azide (N₃), asymmetric stretch | 2100 - 2170 | Strong, Sharp |
| Carbonyl (C=O) | 1710 - 1760 | Strong |
| Aromatic/Furan C=C | 1450 - 1600 | Medium to Weak |
| C-O Stretch | 1210 - 1320 | Strong |
Table 1: Predicted Infrared Spectroscopy Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Based on data from the analogous compound 5-(4-nitrophenyl)furan-2-carboxylic acid, specific chemical shifts can be predicted. mdpi.com
¹H NMR: The spectrum would show distinct signals for the protons on the furan and phenyl rings. The furan protons, being part of an electron-rich aromatic system adjacent to a carboxylic acid, would appear as doublets in the 7.0-7.5 ppm range. The protons on the 4-azidophenyl ring would present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, likely between 7.0 and 8.0 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a significantly downfield shift, typically above 12 ppm. mdpi.com
¹³C NMR: The carbon spectrum would show signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected in the 159-165 ppm region. The aromatic and furan carbons would resonate in the 110-155 ppm range. The carbon atom attached to the azide group would also be identifiable within this aromatic region. mdpi.comlibretexts.org
Mass Spectrometry (MS) Mass spectrometry is used to determine the compound's molecular weight and fragmentation pattern, confirming its elemental composition. For this compound (C₁₁H₇N₃O₃), the calculated molecular weight is approximately 229.18 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. A common fragmentation pattern for carboxylic acid derivatives involves the loss of the substituent on the carbonyl carbon to form a stable acylium ion (R-CO⁺). libretexts.org
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Liquid Chromatography, Gas Chromatography)
Chromatographic methods are indispensable for assessing the purity of the synthesized compound and for monitoring the progress of the reaction.
Liquid Chromatography (LC) High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing non-volatile compounds like this compound. A reversed-phase (RP) method is typically employed for purity determination. pensoft.net
Stationary Phase: A C18 column is commonly used, which separates compounds based on their hydrophobicity. pensoft.net
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as a phosphate (B84403) buffer) is effective. pensoft.netresearchgate.net
Detection: A UV/VIS detector is ideal, as the conjugated aromatic system of the molecule absorbs UV light strongly, allowing for sensitive detection. pensoft.net
This HPLC setup can be used to monitor the synthesis, for example, by tracking the disappearance of the starting material (e.g., 5-(4-aminophenyl)furan-2-carboxylic acid) and the appearance of the final azide product. The purity of the final product is determined by the relative area of its peak in the chromatogram. lgcstandards.com
Gas Chromatography (GC) Gas chromatography is generally less suitable for this compound due to the low volatility and potential thermal instability of the carboxylic acid and azide functional groups. Derivatization to a more volatile ester form would be necessary for GC analysis, but HPLC remains the more direct and preferred method. nist.gov
X-ray Crystallography for Precise Solid-State Structure Determination
Single-crystal X-ray crystallography provides unambiguous proof of structure and detailed information about the molecule's three-dimensional arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state.
While the specific crystal structure for this compound is not publicly available, a detailed analysis of the closely related analog, 5-(4-nitrophenyl)furan-2-carboxylic acid, offers significant insight. mdpi.com This analog was found to crystallize in the orthorhombic space group P2₁2₁2₁, with two independent molecules in the asymmetric unit. mdpi.com
Key structural features observed in the nitro-analog, which are likely to be similar in the azido-compound, include:
Planarity: The molecule is almost completely planar, with a very small dihedral angle between the furan and phenyl rings (4.1° and 6.1° for the two independent molecules). mdpi.com
Intermolecular Interactions: The crystal packing is stabilized by a network of hydrogen bonds involving the carboxylic acid groups and water molecules within the crystal lattice. Additionally, significant π-π stacking interactions between the aromatic rings of adjacent molecules help to consolidate the packing. mdpi.com
These features suggest that this compound would also adopt a planar conformation and form a stable, ordered crystal lattice through a combination of hydrogen bonding and π-π stacking.
| Parameter | Data for 5-(4-nitrophenyl)furan-2-carboxylic acid mdpi.com |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Key Interactions | Hydrogen bonding, π-π stacking |
| Molecular Geometry | Nearly planar |
Table 2: Crystallographic Data for the Analogous Compound 5-(4-nitrophenyl)furan-2-carboxylic acid, providing a model for the solid-state structure.
Advanced Characterization Methods for Derived Functional Materials (e.g., Dynamic Mechanical Thermal Analysis for Polymers)
The azide group on this compound makes it a valuable monomer for creating functional polymers, either through thermal cross-linking or "click" chemistry reactions. Advanced analytical methods are required to characterize the properties of these derived materials.
Dynamic Mechanical Thermal Analysis (DMTA) DMTA is a powerful technique used to study the viscoelastic properties of polymers as a function of temperature. It measures the storage modulus (stiffness) and loss modulus (energy dissipation) of a material. For a polymer network derived from this monomer, DMTA would be crucial for determining its glass transition temperature (T₉), which indicates the temperature at which the material changes from a rigid, glassy state to a more rubbery state. This is a critical parameter for defining the polymer's operational temperature range. nih.govfiveable.me
Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the resulting polymer. A TGA thermogram would reveal the onset temperature of decomposition and the different stages of mass loss. For polymers containing azide groups, an initial decomposition step related to the loss of N₂ from the azide moiety might be observed, followed by the degradation of the main polymer backbone at higher temperatures. mdpi.com
Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to identify thermal transitions such as the glass transition (T₉), crystallization, and melting points in polymers. For materials derived from this compound, DSC can be used to study the curing or cross-linking process, which often manifests as an exothermic peak in the thermogram. mdpi.commdpi.com
Future Research Directions and Emerging Paradigms
Exploration of Novel Catalytic Systems for Enhanced Synthesis and Reaction Efficiency
The synthesis and functionalization of 5-(4-azidophenyl)furan-2-carboxylic acid and its derivatives are ripe for the application of modern catalytic methods to improve efficiency, selectivity, and sustainability. Future research will likely move beyond traditional synthetic routes to embrace cutting-edge catalytic systems.
Visible-light photocatalysis, in particular, has emerged as a powerful tool in organic synthesis, capable of promoting radical-based transformations under exceptionally mild conditions. nih.gov The aryl azide (B81097) group is an ideal candidate for photocatalytic activation, which can lead to the formation of nitrene or aminyl radical species. nih.govacs.org This reactivity could be harnessed to perform synthetic reactions, including C-H amination, within complex molecular scaffolds or even inside living cells. nih.govacs.org The development of novel organophotocatalysts, such as those based on phenothiazine, could offer recyclable and metal-free alternatives for these transformations. researchgate.net
Furthermore, the azide functional group is a cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction. rsc.orgrsc.org Future work could focus on developing more robust and versatile catalysts, including those based on gold (Au) or silver (Ag), to broaden the scope and efficiency of conjugating this compound to a wide array of alkyne-containing molecules. rsc.org Similarly, transition metals like rhodium (Rh) and gold have shown promise in catalyzing cycloaddition reactions with furan-based synthons, opening avenues for constructing complex furan-fused heterocycles. nih.govresearchgate.net
Interactive Table 6.1: Comparison of Potential Catalytic Systems
| Catalytic System | Reaction Type | Potential Catalyst | Anticipated Advantages |
|---|---|---|---|
| Visible-Light Photocatalysis | Nitrene/Radical Formation, C-H Functionalization | Ruthenium or Iridium Complexes, Organic Dyes (e.g., Phenothiazine) | Mild reaction conditions, high functional group tolerance, temporal and spatial control, metal-free options. nih.govnih.govresearchgate.net |
| Metal-Catalyzed Cycloaddition (Click Chemistry) | Azide-Alkyne Cycloaddition (AAC) | Copper(I) complexes, Ruthenium, Gold(I) complexes | High efficiency and regioselectivity, broad applicability in bioconjugation and materials science. rsc.orgrsc.org |
| Transition-Metal Catalysis | [4+n]-Cycloadditions | Rhodium(I) or Gold(I) Complexes | Assembly of complex, furan-fused heterocyclic architectures from the furan (B31954) core. nih.govresearchgate.net |
| Palladium Catalysis | Carbonylation / Cross-Coupling | Palladium complexes with phosphine (B1218219) ligands | Alternative synthetic routes to the core structure or further derivatization at the furan ring. researchgate.net |
Integration into Multi-component Reaction Strategies for Increased Synthetic Complexity
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency and molecular diversity. nih.gov Integrating this compound into MCRs is a promising strategy for rapidly assembling complex and functionally rich molecules.
The carboxylic acid moiety can participate in classic MCRs such as the Ugi or Passerini reactions. mdpi.com For instance, a Passerini-type reaction could combine the furan-carboxylic acid with an aldehyde and an isocyanide to generate an α-acyloxyamide derivative in a single, atom-economical step. mdpi.com Similarly, the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, provides a template for how the amine precursor to the azide could be used in MCRs. mdpi.com
The azide group itself can be a key component. While not a classic MCR component, its highly efficient and orthogonal reactivity in CuAAC allows it to be used in sequence with MCRs to "click" the resulting complex scaffolds onto other molecules or materials. rsc.org Research into novel MCRs that directly involve the furan ring, perhaps reacting with in-situ generated dienophiles, could also yield novel heterocyclic systems. nih.govresearchgate.net The development of one-pot sequences combining MCRs with subsequent azide functionalization would represent a powerful tool for generating chemical libraries for drug discovery and materials science.
Interactive Table 6.2: Proposed Multi-component Reaction Strategies
| MCR Strategy | Key Reactants | Potential Target Scaffold | Rationale |
|---|---|---|---|
| Ugi-Type Reaction | This compound, Amine, Aldehyde, Isocyanide | Complex α-acylamino-carboxamide | Leverages the carboxylic acid functionality to rapidly build peptide-like structures with an azide handle for further conjugation. mdpi.com |
| Passerini-Type Reaction | This compound, Carbonyl Compound, Isocyanide | α-Acyloxy-carboxamide | An atom-economical method to create complex esters with high functional group density. mdpi.com |
| Furan-Diels-Alder MCR | This compound, Dienophile (e.g., generated in situ), Third Component | Polycyclic Furan-fused Architectures | Utilizes the diene character of the furan ring in a one-pot cascade to build bridged bicyclic systems. nih.gov |
| Sequential MCR-Click Reaction | MCR product containing an alkyne, this compound | Complex Triazole-linked Conjugates | A modular approach combining the diversity of MCRs with the efficiency of click chemistry for bioconjugation or material functionalization. rsc.org |
Development of Bio-inspired and Sustainable Applications for Environmental Benefit
The structural motifs of this compound are rooted in sustainable chemistry. The furan core is derivable from biomass, typically from the dehydration of carbohydrates to produce platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365). mdpi.commdpi.comunive.it This bio-based origin makes it an attractive building block for developing sustainable materials and chemicals, reducing reliance on fossil fuels. researchgate.net
One of the most promising applications lies in the synthesis of novel bio-based polymers. Furan-2,5-dicarboxylic acid (FDCA), a related compound, is a well-known bio-based alternative to terephthalic acid for producing polymers like polyethylene (B3416737) furanoate (PEF), which has superior properties to petroleum-based PET. researchgate.netresearchgate.net The azido-phenyl group in this compound could be used as a functional handle to create novel furan-based polymers. For example, the azide can be reduced to an amine to create polyamides or be used as a cross-linking site via thermal or photochemical activation, leading to the development of advanced thermosets or photoresists from a renewable feedstock.
Furthermore, the azide group enables the molecule's use in bio-inspired applications such as bioconjugation. Through click chemistry, the molecule can be attached to proteins, nucleic acids, or cell surfaces for applications in diagnostics, imaging, and targeted drug delivery. The ability to perform photocatalytic reactions with aryl azides within living cells opens up new frontiers in chemical biology, allowing for the synthesis of bioactive molecules or probes directly in their biological environment. nih.govacs.org
Interactive Table 6.3: Potential Bio-inspired and Sustainable Applications
| Application Area | Underlying Principle | Potential Environmental/Sustainable Benefit |
|---|---|---|
| Renewable Polymers | Use as a monomer (after reduction of azide to amine for polyamides) or as a cross-linking agent. | Reduces dependence on petrochemical feedstocks by utilizing a biomass-derived furan core. unive.itresearchgate.net |
| Bioconjugation and Chemical Biology | Orthogonal reactivity of the azide group via "click chemistry" for attachment to biomolecules. | Enables the development of advanced biomedical tools and diagnostics. rsc.org |
| In-vivo Synthesis | Visible-light photocatalysis to trigger reactions of the azide group within cellular environments. | Creates new paradigms for studying biological systems and potentially synthesizing drugs at the site of action. nih.govacs.org |
| Functional Materials | Incorporation into materials to impart photosensitivity (from the azide) and aromatic rigidity (from the furan-phenyl core). | Creation of advanced materials like photoresists or functional coatings from a sustainable base. |
Advanced Theoretical and Computational Predictions for the Design of Novel Derivatives and Applications
Computational chemistry provides powerful tools for accelerating the design and discovery of new molecules and reaction pathways, mitigating the need for extensive trial-and-error experimentation. For this compound, theoretical and computational methods can offer profound insights and guide future research.
Density Functional Theory (DFT) is a particularly valuable method for investigating the electronic structure, stability, and reactivity of organic molecules. nih.govresearchgate.net DFT calculations can be used to predict key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. By computationally screening different substituents on the furan or phenyl rings, researchers can design derivatives with tailored electronic properties—for example, tuning the absorption wavelength for photocatalysis applications or modulating the reactivity for selective transformations.
Furthermore, computational modeling can elucidate complex reaction mechanisms. For instance, DFT studies can map the energy profiles of catalytic cycles, such as the azide-alkyne cycloaddition, helping to rationalize catalyst performance and design more efficient ones. rsc.org Molecular docking simulations can predict how novel derivatives might bind to biological targets, such as enzymes or receptors, thereby screening for potential pharmaceutical applications. researchgate.net This in silico approach can prioritize the synthesis of the most promising candidates, saving significant time and resources.
Interactive Table 6.4: Key Parameters for Computational Design of Novel Derivatives
| Computational Method | Parameter to Calculate | Design Implication |
|---|---|---|
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Predicts chemical reactivity, kinetic stability, and electronic excitation properties for photocatalysis. nih.govresearchgate.net |
| DFT / Ab initio methods | Reaction Energy Profiles | Elucidates reaction mechanisms, identifies transition states, and helps in the rational design of catalysts. rsc.org |
| Molecular Docking | Binding Affinity / Pose | Screens for potential biological activity by predicting interactions with protein targets. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with activity | Builds predictive models for biological activity or material properties based on chemical structure. |
Q & A
Basic Question: What are the key synthetic routes for 5-(4-Azidophenyl)furan-2-carboxylic acid?
Advanced Question: How can reaction conditions be optimized to improve yield and minimize side products in the synthesis of this compound?
Methodological Answer:
- Synthesis Strategy : The compound can be synthesized via coupling reactions between furan-2-carboxylic acid derivatives and azide-containing aromatic precursors. A plausible route involves introducing the azide group via nucleophilic substitution or copper-catalyzed "click chemistry" (e.g., azide-alkyne cycloaddition) .
- Optimization : Reaction parameters such as temperature (e.g., 60–80°C for controlled azide introduction), solvent polarity (e.g., DMF or THF for solubility), and catalyst selection (e.g., Cu(I) for click chemistry) critically influence yield. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product purity .
- Analytical Validation : Monitor reaction progress using TLC (Rf comparison) and confirm structure via (azide proton absence, aromatic integration) and IR spectroscopy (N stretch at ~2100 cm) .
Basic Question: How is the purity of this compound assessed?
Advanced Question: What analytical techniques resolve discrepancies in purity measurements caused by solvent interactions or degradation products?
Methodological Answer:
- Basic Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify main peak area (>95% purity) .
- Advanced Contradiction Analysis :
- Degradation Check : Perform stability studies under varying conditions (light, heat) using LC-MS to detect decomposition products (e.g., loss of azide group forming amine derivatives) .
- Solvent Interactions : Compare solubility profiles in propan-2-ol vs. DMSO using UV-vis spectroscopy; thermodynamic parameters (ΔH, ΔS) from temperature-dependent solubility data can explain solvent-specific purity variations .
Basic Question: What are the solubility characteristics of this compound in common solvents?
Advanced Question: How can enthalpy and entropy of dissolution guide solvent selection for recrystallization or reaction media?
Methodological Answer:
- Basic Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in alcohols (ethanol, propan-2-ol) .
- Thermodynamic Guidance :
- Calculate ΔH (enthalpy) and ΔS (entropy) from temperature-dependent solubility data (e.g., in propan-2-ol). Negative ΔH indicates exothermic dissolution, favoring lower temperatures for crystallization.
- For recrystallization, select solvents with moderate ΔH (e.g., −15 to −25 kJ/mol) to balance solubility and ease of recovery .
Basic Question: What safety precautions are required when handling this compound?
Advanced Question: How do decomposition pathways under thermal stress influence laboratory safety protocols?
Methodological Answer:
- Basic Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid open flames (azides are shock-sensitive) .
- Decomposition Risks :
- Thermal degradation (T > 150°C) may release toxic fumes (e.g., NO, HN). Mitigate via controlled heating and inert atmospheres (N or Ar).
- Monitor stability using DSC/TGA to identify exothermic events and define safe storage temperatures .
Basic Question: What spectroscopic techniques are used to confirm the structure of this compound?
Advanced Question: How can and 2D-COSY resolve ambiguities in aromatic substitution patterns?
Methodological Answer:
- Basic Characterization :
- IR : Confirm azide presence (2100 cm) and carboxylic acid (1700 cm).
- : Aromatic protons (δ 7.5–8.0 ppm, para-substituted phenyl) and furan protons (δ 6.5–7.5 ppm) .
- Advanced Analysis :
Basic Question: What potential biological applications does this compound have?
Advanced Question: How can photoaffinity labeling be designed using this compound to study protein-ligand interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
